molecular formula C8H12ClNOSi B8438441 5-Chloro-2-trimethylsilyloxy-pyridine

5-Chloro-2-trimethylsilyloxy-pyridine

Cat. No.: B8438441
M. Wt: 201.72 g/mol
InChI Key: RBJVTMBZUSZNPE-UHFFFAOYSA-N
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Description

5-Chloro-2-trimethylsilyloxy-pyridine is a pyridine derivative featuring a chlorine atom at the 5-position and a trimethylsilyloxy (TMS-O) group at the 2-position. The chlorine atom at position 5 likely modulates electronic properties, influencing reactivity in cross-coupling or substitution reactions.

Properties

Molecular Formula

C8H12ClNOSi

Molecular Weight

201.72 g/mol

IUPAC Name

(5-chloropyridin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C8H12ClNOSi/c1-12(2,3)11-8-5-4-7(9)6-10-8/h4-6H,1-3H3

InChI Key

RBJVTMBZUSZNPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro Derivatives :

  • 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5): Contains a trifluoromethyl group at position 3 and a chloromethyl group at position 2. The 5-chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
  • 2-Amino-5-chloropyridine (CAS 1072-98-6): The amino group at position 2 increases basicity, contrasting with the electron-withdrawing TMS-O group in the target compound .

2-Substituted Pyridines :

  • 2-Chloro-5-cyanopyridine (CAS 33252-28-7): The cyano group at position 5 introduces strong electron-withdrawing effects, contrasting with the TMS-O group’s steric dominance .
  • 2-Chloro-5-Hydroxypyridine : The hydroxyl group at position 5 offers hydrogen-bonding capability, unlike the hydrophobic TMS-O group .

Silyl-Containing Pyridines

  • 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine (): The TMS group at position 2 increases lipophilicity, similar to TMS-O, but lacks the oxygen atom’s polarity .
  • 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine (): Methyl and TMS groups at positions 5 and 3 highlight how substituent positions alter steric and electronic profiles .

Electronic and Steric Effects

  • The TMS-O group in the target compound likely reduces nucleophilic attack at position 2 due to steric hindrance, unlike smaller substituents like methoxy or amino groups.
  • Chlorine at position 5 deactivates the ring, directing electrophilic substitutions to positions 3 or 4, as seen in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine .

Data Tables

Table 1: 5-Chloro Pyridine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Reference
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 1227606-22-5 C₇H₄Cl₂F₃N Cl (5), ClCH₂ (2), CF₃ (3)
2-Amino-5-chloropyridine 1072-98-6 C₅H₅ClN₂ Cl (5), NH₂ (2)
2-Chloro-5-Hydroxypyridine - C₅H₄ClNO Cl (2), OH (5)

Table 2: Silyl-Containing Pyridines

Compound Name CAS Number Molecular Formula Substituents Reference
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine - C₉H₁₃BrNOSi Br (5), OCH₃ (3), TMS (2)
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine - C₉H₁₄ClNSi Cl (2), CH₃ (5), TMS (3)

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